molecular formula C18H18FNO3 B2981456 {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate CAS No. 923818-11-5

{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate

Cat. No. B2981456
M. Wt: 315.344
InChI Key: HCJRYBBMIVKZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate” is a complex organic molecule. It seems to contain a carbamate group, which is a functional group derived from carbamic acids . Carbamates are used in esters of carbamic acids, such as methyl carbamate .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with ammonia and carbon dioxide at very low temperatures . Protodeboronation, a process involving the removal of a boron atom from an organic compound, has been used in the synthesis of related compounds .


Chemical Reactions Analysis

Carbamic acid, a related compound, can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures . Protodeboronation, a process involving the removal of a boron atom from an organic compound, has been used in the synthesis of related compounds .

Scientific Research Applications

Organic Synthesis and Structural Analysis

Compounds similar to "{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate" have been synthesized and characterized, providing insights into their crystal structures and spectroscopic features. For example, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and its crystal structure was determined, showing molecules linked by N—H⋯O hydrogen bonds and adopting different conformations in the crystal (Yaman et al., 2019). Such studies are essential for understanding the molecular interactions and stability of these compounds.

Analytical Chemistry Applications

In analytical chemistry, carbamate compounds have been explored for their potential in detecting and analyzing primary amines. For instance, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, a fluorogenic reagent, was developed for the analysis of primary amines and aminated carbohydrates through techniques such as HPLC, CE, and MALDI/MS (Chen & Novotny, 1997).

Pharmacological Research

Carbamate-substituted derivatives have been synthesized and evaluated for their anticholinesterase activity, offering insights into potential therapeutic applications. For example, new thymol and carvacrol derivatives with carbamate moiety were synthesized and found to have inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as Alzheimer's disease therapeutics (Kurt et al., 2017).

Material Science and Polymorphism

The study of polymorphism in pharmaceuticals is crucial for drug development, as different polymorphic forms can have varying properties affecting the drug's efficacy and stability. Research into the crystal structures of solvated and anhydrous forms of related compounds provides valuable information for the selection of a suitable polymorph for drug development (Cleetus et al., 2020).

Photophysics and Fluorescence

Fluorophores derived from carbazole and related compounds exhibit sensitivity to solvent polarity, which can be exploited in fluorescence-based applications. Studies on the photophysical properties of such compounds in various solvents have provided insights into their potential use in sensing and imaging technologies (Ghosh et al., 2013).

properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-13-5-7-14(8-6-13)11-20-17(21)12-23-18(22)10-15-3-2-4-16(19)9-15/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJRYBBMIVKZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate

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